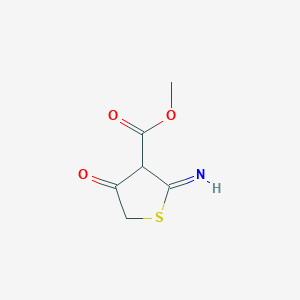
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hexanoic acid chain is substituted with a 4-aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, ethyl ester+Water
The 4-aminophenoxy group can be introduced through a nucleophilic substitution reaction, where 4-aminophenol reacts with an appropriate halogenated hexanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group may undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, pentyl ester: Similar in structure but lacks the 4-aminophenoxy group.
6-Aminohexanoic acid: Contains an amino group but lacks the ester functionality.
Uniqueness
Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is unique due to the presence of both the 4-aminophenoxy group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 6-(4-aminophenoxy)hexanoate |
InChI |
InChI=1S/C14H21NO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
InChI Key |
NEFJCFVGAHHOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)


![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)





![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)

![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)


